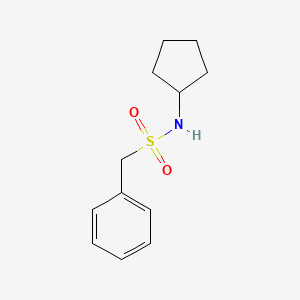

N-cyclopentyl-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Research on the synthesis of sulfonamide derivatives, including those related to "N-cyclopentyl-1-phenylmethanesulfonamide," involves the use of rhodium-catalyzed reactions, interfacial polycondensation, and specific ligand-mediated processes to achieve high levels of enantioselectivity and yield. For instance, Davies et al. (1996) utilized rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes for the enantioselective synthesis of functionalized cyclopropanes, demonstrating a general method relevant to sulfonamide synthesis (Davies et al., 1996).

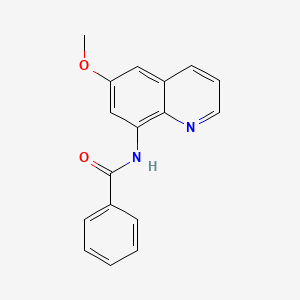

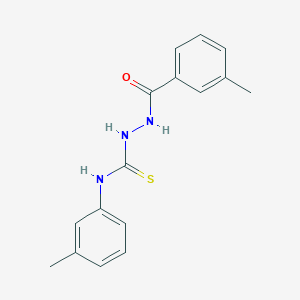

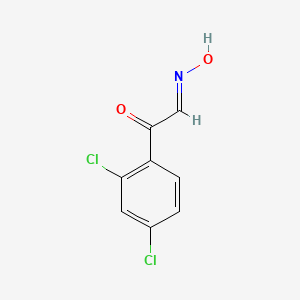

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. The synthesis and structural elucidation of cardo polysulfonates by Karia and Parsania (1999) provide insight into the structural aspects of similar compounds through IR and NMR data (Karia & Parsania, 1999).

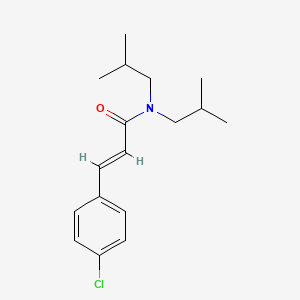

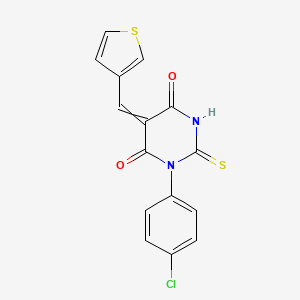

Chemical Reactions and Properties

Sulfonamide derivatives undergo a variety of chemical reactions, including cyclopropanations, cycloadditions, and rearrangements, leading to a wide range of products with diverse chemical properties. For example, Ye et al. (2014) explored the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, demonstrating the role of the difluoro(phenylsulfonyl)methyl group in facilitating these reactions (Ye et al., 2014).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their application in different fields. The study by Karia and Parsania (1999) on cardo polysulfonates highlights the solubility and resistance properties of these compounds, providing a baseline for understanding similar sulfonamides (Karia & Parsania, 1999).

Chemical Properties Analysis

The chemical properties of "N-cyclopentyl-1-phenylmethanesulfonamide" and related compounds are defined by their reactivity, functional group transformations, and the formation of geometrical isomers. The work of King and Durst (1966) on the reaction of phenylmethanesulfonyl chloride with tertiary amines highlights the formation of geometrical isomers, relevant to understanding the chemical behavior of sulfonamides (King & Durst, 1966).

Applications De Recherche Scientifique

Asymmetric Cyclopropanation

A notable application of N-cyclopentyl-1-phenylmethanesulfonamide derivatives is in the field of asymmetric cyclopropanation. Rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has been demonstrated as a highly diastereoselective and enantioselective method for synthesizing functionalized cyclopropanes. This process's enantioselectivity is significantly influenced by the ligands used for the dirhodium catalyst, with cyclic N-(arylsulfonyl)amino acids yielding the highest levels of enantioselectivity. Such methodologies offer practical routes for enantioselective synthesis of cyclopropane derivatives, which are valuable in medicinal chemistry and materials science (Davies, H., Bruzinski, P. R., Lake, D. H., Kong, A. N., & Fall, M. J., 1996).

Synthesis of Cycloheptadienes and Bicyclo[3.2.1]octa-2,6-dienes

Another study demonstrated the utility of rhodium(II) (S)-(N-p(tertbutyl)phenylsulfonyl)prolinate in catalyzing reactions between vinyldiazomethanes and dienes, leading to enantioselective construction of seven-membered carbocycles. This method provides a general and enantioselective approach for building complex cyclic structures, which are often challenging to synthesize (Davies, H., Peng, Z., & Houser, Jeffrey H., 1994).

Cardo Polysulfonates Synthesis

The synthesis of cardo polysulfonates using diphenylmethane-4,4-disulfonyl chloride represents another significant application area. This synthesis process involves interfacial polycondensation and yields polymers with excellent solubility in common solvents, good acid and alkali resistance, and moderate biological activities. Such materials could find applications in biotechnology and materials science due to their unique chemical properties (Karia, F. D., & Parsania, P. H., 1999).

Visible-light Initiated Oxidative Cyclization

The development of a visible-light initiated oxidative cyclization of phenyl propiolates with sulfinic acids under metal-free conditions to generate coumarin derivatives demonstrates the potential of N-cyclopentyl-1-phenylmethanesulfonamide derivatives in photocatalysis. This process exhibits wide functional group tolerance, good yields, and high regioselectivity, showcasing the utility of these compounds in synthesizing complex organic molecules (Yang, Wen-Chao, Yang, Shuai, Li, Pinhua, & Wang, Lei, 2015).

Propriétés

IUPAC Name |

N-cyclopentyl-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c14-16(15,13-12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNMQULPQRVVRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1-phenylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)

![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)

![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)

![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)